Cyclohexane, methylpentyl-

Description

Contextualization within Cycloalkane Chemistry and its Derivatives

Cyclohexane (B81311), methylpentyl- is a member of the cycloalkane family, which are saturated hydrocarbons featuring a ring of carbon atoms. byjus.commsu.edu Cycloalkanes are characterized by the general formula CnH2n and are named by adding the prefix "cyclo-" to the name of the corresponding straight-chain alkane. byjus.comlibretexts.org The properties of cycloalkanes are often similar to their open-chain counterparts; however, their cyclic nature can introduce unique structural and stereochemical features. libretexts.orgfiveable.me

The stability of cycloalkanes is influenced by ring strain, which includes angle strain (deviation from the ideal 109.5° bond angle for sp³ hybridized carbons), torsional strain (eclipsing interactions between adjacent bonds), and steric strain (repulsive interactions between atoms). chemistry.coach Cyclohexane is particularly stable because it can adopt a "chair" conformation that is nearly free of strain. fiveable.mechemistry.coach

The reactivity of cycloalkanes, with the exception of highly strained rings like cyclopropane, is generally low, similar to alkanes. msu.edu They primarily undergo combustion and free-radical substitution reactions. msu.edufiveable.me

Significance of Alkyl-Substituted Cyclohexanes in Advanced Chemical Research

Alkyl-substituted cyclohexanes, such as methylpentylcyclohexane, are significant in various areas of advanced chemical research due to the influence of the alkyl group on the properties and reactivity of the cyclohexane ring. The presence of substituents introduces conformational preferences and stereoisomerism. fiveable.mespcmc.ac.in

Alkyl-substituted cyclohexanes serve as model compounds for understanding thermochemical properties, which is crucial for applications like Liquid Organic Hydrogen Carrier (LOHC) systems for hydrogen storage. mdpi.comresearchgate.net They are also found in crude oil and are used to characterize petroleum products. researchgate.net Furthermore, these compounds are being investigated as potential components of sustainable aviation fuels, as they may help reduce aromatic content while maintaining necessary fuel properties. frontiersin.org

Scope and Research Imperatives for Methylpentylcyclohexane Systems

Research on methylpentylcyclohexane systems encompasses a range of topics, from fundamental chemical properties to practical applications. The specific isomers of methylpentylcyclohexane, such as (2-methylpentyl)cyclohexane, (3-methylpentyl)cyclohexane (B13954521), and (4-methylpentyl)cyclohexane, are of interest. chemeo.comnih.govchemicalbook.comnih.gov

Key research areas include:

Thermochemical Studies: Determining properties like enthalpy of formation and vaporization is essential for applications in energy storage and as fuels. mdpi.comresearchgate.netchemeo.com

Synthesis and Catalysis: Developing efficient and selective methods for synthesizing specific isomers of methylpentylcyclohexane is a continuous area of research. rsc.org This includes exploring novel catalytic systems and reaction pathways. rsc.org

Conformational Analysis: Understanding the conformational behavior of different methylpentylcyclohexane isomers is crucial for predicting their physical and chemical properties. fiveable.mespcmc.ac.inopenochem.org

Applications in Materials and Fuels: Investigating the use of methylpentylcyclohexanes as plasticizers, solvents, and components of high-density, low-freezing-point fuels is an active area of research. rsc.orggoogle.com For instance, (2-methylpentyl)cyclohexane has been identified as a promising high-density biofuel component with an ultra-low freezing point. rsc.org

Environmental Geochemistry: Studying the behavior of alkylcyclohexanes in the environment, particularly their biodegradation, is important for assessing the environmental impact of petroleum products. researchgate.net

Future research will likely focus on optimizing the synthesis of specific isomers, further exploring their potential in advanced fuel formulations, and investigating their role in supramolecular chemistry and materials science. rsc.orgresearchgate.net

Interactive Data Table: Properties of Methylpentylcyclohexane Isomers

| Property | (3-methylpentyl)- cyclohexane | (4-methylpentyl)- cyclohexane |

| CAS Number | 61142-38-9 chemeo.com | 557915 nih.gov |

| Molecular Formula | C₁₂H₂₄ chemeo.com | C₁₂H₂₄ nih.gov |

| Molecular Weight | 168.32 g/mol chemeo.com | 168.32 g/mol nih.gov |

| Boiling Point | 490.15 K chemeo.com | Not Available |

| Critical Temperature | 675.00 K chemeo.com | Not Available |

| Critical Pressure | 2450.00 kPa chemeo.com | Not Available |

| Octanol/Water Partition Coefficient (logP) | 5.9 chemeo.com | 5.9 nih.gov |

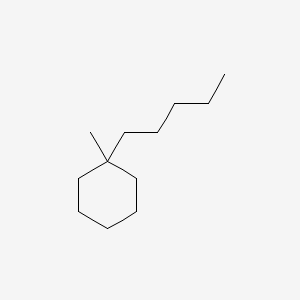

Structure

3D Structure

Properties

CAS No. |

82162-03-6 |

|---|---|

Molecular Formula |

C12H24 |

Molecular Weight |

168.32 g/mol |

IUPAC Name |

1-methyl-1-pentylcyclohexane |

InChI |

InChI=1S/C12H24/c1-3-4-6-9-12(2)10-7-5-8-11-12/h3-11H2,1-2H3 |

InChI Key |

FCDFKIUSJACNAB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1(CCCCC1)C |

Origin of Product |

United States |

Synthetic Methodologies for Methylpentylcyclohexane and Its Analogues

Strategies for Carbon-Carbon Bond Formation involving Cyclohexane (B81311) and Pentyl Moieties.

The direct formation of a carbon-carbon bond between a cyclohexane ring and a pentyl group is a primary strategy for assembling the methylpentylcyclohexane framework. This can be achieved through several alkylation techniques or by constructing the substituted cyclohexane ring through tandem reactions.

Alkylation Reactions in the Construction of Methylpentylcyclohexane Scaffolds.

Alkylation reactions are a cornerstone of organic synthesis for forming C-C bonds. In the context of methylpentylcyclohexane, this can involve attaching a pentyl group to a pre-existing cyclohexane ring or vice-versa.

One common approach is the Friedel-Crafts alkylation of an aromatic precursor, followed by hydrogenation. wikipedia.orgnih.govrsc.org For instance, benzene (B151609) can be alkylated with a pentyl halide (e.g., 1-chloropentane) or a pentene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.org This reaction, however, is prone to carbocation rearrangements, which can lead to a mixture of isomers. For example, using 1-pentene (B89616) would likely yield (1-methylbutyl)benzene as the major product. Subsequent hydrogenation of the aromatic ring over a metal catalyst such as platinum, palladium, or nickel completely saturates the ring to afford the corresponding alkylcyclohexane. libretexts.orgyoutube.com

Alternatively, nucleophilic substitution reactions involving organometallic reagents provide a more controlled method. A Grignard reagent derived from a halocyclohexane (e.g., bromocyclohexane) can act as a nucleophile, attacking an electrophilic pentyl halide. msu.edulibretexts.orgnih.gov The formation of the Grignard reagent inverts the polarity of the carbon atom attached to the halogen, making it nucleophilic. msu.edu

A third strategy involves the alkylation of cyclohexanone (B45756) and its derivatives. The α-carbon of cyclohexanone can be deprotonated to form an enolate, which then acts as a nucleophile. However, direct alkylation of ketone enolates can be complicated by polyalkylation and competing O-alkylation. More refined methods, such as the alkylation of pre-formed enamines or silyl (B83357) enol ethers of cyclohexanone, offer greater control and yield.

| Alkylation Strategy | Reactants | Key Reagents/Catalysts | Intermediate/Product Type | Notes |

| Friedel-Crafts Alkylation & Hydrogenation | Benzene, Pentyl Halide/Pentene | Lewis Acid (e.g., AlCl₃), then H₂/Metal Catalyst (Pt, Pd, Ni) | Pentylbenzene, then Pentylcyclohexane | Prone to carbocation rearrangements and polyalkylation. wikipedia.org |

| Grignard Reaction | Cyclohexyl Halide, Pentyl Halide | Magnesium (Mg) | Pentylcyclohexane | Requires anhydrous conditions; versatile for various alkyl groups. libretexts.org |

| Enamine Alkylation | Cyclohexanone, Secondary Amine (e.g., Pyrrolidine), Pentyl Halide | - | Alkylated Enamine, then hydrolysis to 2-Pentylcyclohexanone | Offers good regioselectivity for the less substituted α-carbon. |

| Silyl Enol Ether Alkylation | Silyl Enol Ether of Cyclohexanone, Pentyl Halide | Lewis Acid (e.g., TiCl₄) | 2-Pentylcyclohexanone | Allows for regioselective alkylation under mild conditions. |

Tandem Reactions for Cyclohexane Ring Formation in Substituted Systems.

Tandem, or domino, reactions offer an efficient approach to building complex cyclic systems in a single synthetic operation by combining several bond-forming events without isolating intermediates. wikipedia.org For the synthesis of substituted cyclohexanes, the Diels-Alder reaction is a powerful tool. uoi.grnih.govnih.gov This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. By choosing appropriately substituted dienes and dienophiles, a variety of functionalized cyclohexene (B86901) derivatives can be prepared, which can then be hydrogenated to the corresponding cyclohexane. For example, a diene bearing a methyl group and a dienophile with a pentyl-containing substituent could be used to construct the basic carbon skeleton.

Another important tandem strategy is the Michael-Aldol reaction sequence . beilstein-journals.orgresearchgate.netnih.govrsc.org The Robinson annulation is a classic example where a Michael addition is followed by an intramolecular aldol (B89426) condensation to form a cyclohexenone ring. This method is highly effective for constructing six-membered rings with a high degree of functionalization, which can be further modified to yield the desired alkylcyclohexane.

| Tandem Reaction | Description | Key Intermediates | Resulting Structure | Ref. |

| Diels-Alder Cycloaddition | A [4+2] cycloaddition between a conjugated diene and a substituted alkene (dienophile). | Cyclic alkene (cyclohexene derivative) | A substituted cyclohexene ring formed in a single step. | uoi.grnih.gov |

| Robinson Annulation (Michael-Aldol) | A Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation. | Enolate, Michael adduct | A cyclohexenone ring. | beilstein-journals.org |

Catalytic Routes in Methylpentylcyclohexane Synthesis.

Catalysis is central to modern organic synthesis, providing efficient and selective pathways to desired products. For methylpentylcyclohexane, catalytic hydrogenation and metal-catalyzed cross-coupling reactions are particularly prominent.

Hydrogenation-Based Approaches for Cyclohexane Derivatives.

The catalytic hydrogenation of substituted aromatic compounds is one of the most direct and industrially significant methods for producing alkylcyclohexanes. libretexts.orgkhanacademy.org This approach involves the synthesis of an appropriate alkyl-substituted benzene, such as a methylpentylbenzene isomer, followed by the saturation of the aromatic ring.

The hydrogenation is typically carried out using hydrogen gas (H₂) under pressure and in the presence of a heterogeneous metal catalyst. libretexts.orgrsc.orgunist.ac.kr Commonly used catalysts include platinum (often as PtO₂, Adams' catalyst), palladium on carbon (Pd/C), and Raney nickel. libretexts.org The reaction conditions (temperature, pressure, solvent, and catalyst choice) can be tuned to achieve high conversion and selectivity. For example, the hydrogenation of alkylphenols to produce alkyl-cyclohexanones and alkyl-cyclohexanols is a key step in converting lignin-derived monomers into valuable chemicals. osti.govchemrxiv.orgresearchgate.netresearchgate.net These intermediates can be further reduced to the corresponding alkylcyclohexane.

| Catalyst | Typical Form | Common Conditions | Selectivity Notes | Ref. |

| Platinum | PtO₂ (Adams' catalyst) | Room temperature, low H₂ pressure, ethanol/acetic acid solvent | Highly active, can sometimes lead to hydrogenolysis. | libretexts.org |

| Palladium | Pd/C (Palladium on carbon) | Room temperature to moderate heat, low to medium H₂ pressure | Very common, generally good activity and selectivity, less prone to hydrogenolysis than Pt. | libretexts.org |

| Nickel | Raney Ni | Higher temperatures and pressures required | Cost-effective, suitable for large-scale industrial processes. | libretexts.org |

| Rhodium | Rh/C | Can be used under milder conditions than Ni | Effective for hydrogenation of aromatics. | - |

Metal-Catalyzed Transformations for Alkylcyclohexane Formation.

Modern cross-coupling reactions have revolutionized the formation of C-C bonds, including those between sp³-hybridized carbon centers, which are characteristic of alkylcyclohexanes. uwindsor.ca These reactions typically involve a palladium or nickel catalyst to couple an organometallic reagent with an organic halide.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex. nih.govorganic-chemistry.orgwikipedia.orgorganic-chemistry.orgnih.gov To synthesize a methylpentylcyclohexane, one could couple a cyclohexylzinc halide with a pentyl halide or, conversely, a pentylzinc halide with a halocyclohexane. The reaction is known for its high functional group tolerance. wikipedia.org

The Suzuki-Miyaura coupling is another powerful method that utilizes an organoboron species (like a boronic acid or ester) and an organic halide. wikipedia.orgyoutube.comorganic-chemistry.orgnrochemistry.comlibretexts.org The development of ligands for the palladium catalyst has extended the scope of this reaction to include the coupling of secondary alkyl halides, making it a viable route for constructing the alkylcyclohexane framework. organic-chemistry.org

| Coupling Reaction | Organometallic Reagent | Organic Electrophile | Catalyst | Key Advantages | Ref. |

| Negishi Coupling | Organozinc (e.g., R-ZnX) | Organic Halide (R'-X) | Palladium or Nickel | High reactivity and functional group tolerance. | wikipedia.orgorganic-chemistry.org |

| Suzuki-Miyaura Coupling | Organoboron (e.g., R-B(OH)₂) | Organic Halide or Triflate (R'-X) | Palladium | Boronic acids are stable, non-toxic, and environmentally benign. | wikipedia.orgorganic-chemistry.org |

Solid-Phase Synthesis Techniques for Cycloalkyl Derivatives with Methylpentyl Chains.

Solid-phase synthesis is a technique where molecules are built step-by-step on a solid polymeric support (resin). wikipedia.org This methodology facilitates the purification process, as excess reagents and byproducts can be simply washed away from the resin-bound product. wikipedia.orgmdpi.org While extensively used for peptides and oligonucleotides, its application has expanded to the synthesis of diverse organic molecules, including non-peptidic compounds and cyclic structures. nih.govnih.govacs.org

In the context of synthesizing cycloalkyl derivatives with methylpentyl chains, a suitable cyclohexane precursor could be anchored to a solid support via a linker. For example, a hydroxy-functionalized cyclohexane derivative could be attached to a resin. Subsequent chemical transformations, such as alkylation with a pentyl halide, could then be performed on the resin-bound substrate. After the desired structure is assembled, the final product is cleaved from the resin.

This approach is particularly advantageous for creating libraries of related compounds for screening purposes, as the reactions can be automated and performed in parallel. While the synthesis of a simple hydrocarbon like methylpentylcyclohexane might not be the most common application, the principles of solid-phase synthesis are applicable for creating more complex cycloalkyl derivatives bearing such alkyl chains.

General Steps in Solid-Phase Synthesis:

Attachment: A starting material (e.g., a functionalized cyclohexane) is covalently attached to a solid support (resin) via a linker.

Synthesis: Chemical transformations (e.g., deprotection, coupling, alkylation) are carried out on the resin-bound molecule. Excess reagents are removed by washing.

Cleavage: The final product is cleaved from the solid support to yield the desired molecule in solution.

Derivatization Strategies of Methylpentylcyclohexane Intermediates

The chemical modification of a saturated hydrocarbon like methylpentylcyclohexane presents a significant challenge due to the inert nature of C-H bonds. However, advances in catalysis and synthetic methodologies offer potential routes to introduce functionality. These strategies are crucial for developing new molecules with specific chemical and physical properties.

Introduction of Specific Functional Groups on the Methylpentylcyclohexane Skeleton

The introduction of functional groups onto the methylpentylcyclohexane framework would likely proceed through initial C-H activation or radical-based reactions, as direct functionalization is difficult.

Hypothetical Functionalization Reactions:

| Functional Group | Potential Reagents and Conditions | Reaction Type |

| Halogen (Cl, Br) | Cl₂, UV light; N-Bromosuccinimide (NBS), radical initiator | Free Radical Halogenation |

| Hydroxyl (-OH) | O₂, metal catalyst (e.g., Co, Mn); O₃ followed by reduction | Oxidation |

| Nitro (-NO₂) | HNO₃/H₂SO₄ (under forcing conditions) | Nitration |

| Carbonyl (=O) | Strong oxidizing agents (e.g., CrO₃) | Oxidation |

This table is based on general reactions for alkanes and cycloalkanes and has not been specifically reported for Cyclohexane, methylpentyl-.

Detailed Research Findings (Inferred):

Research on the functionalization of simpler cycloalkanes like cyclohexane and methylcyclohexane (B89554) has shown that selectivity can be a major challenge. Free radical halogenation, for instance, would likely lead to a mixture of products with the halogen at various positions on both the cyclohexane ring and the methylpentyl side chain. The tertiary C-H bond on the cyclohexane ring, if present, would be a preferential site for substitution due to the relative stability of the resulting tertiary radical.

Oxidative methods to introduce hydroxyl or carbonyl groups would also face selectivity issues. The use of specific catalysts could potentially direct the oxidation to a particular position, but this remains a significant area of research in C-H functionalization chemistry. For example, studies on cyclohexane oxidation often employ metal catalysts to facilitate the formation of cyclohexanol (B46403) and cyclohexanone, key industrial intermediates. A similar approach could theoretically be applied to methylpentylcyclohexane, although the complexity of the substrate would likely lead to a more diverse product distribution.

Formation of Related Compounds for Structure-Reactivity Studies

To investigate the relationship between the structure of methylpentylcyclohexane derivatives and their reactivity, a series of analogues with systematic structural variations would need to be synthesized. This often involves multi-step synthetic sequences starting from more functionalized precursors.

Potential Synthetic Pathways for Analogues:

A plausible approach to synthesize a variety of methylpentylcyclohexane derivatives for structure-reactivity studies would involve the use of a common intermediate, such as a ketone or an alcohol derivative of methylpentylcyclohexane.

For instance, if (methylpentyl)cyclohexanone could be synthesized, it would serve as a versatile precursor.

| Target Analogue | Synthetic Transformation from (Methylpentyl)cyclohexanone |

| (Methylpentyl)cyclohexanol | Reduction (e.g., with NaBH₄) |

| Alkene derivatives | Wittig reaction |

| Amine derivatives | Reductive amination |

| Ester derivatives | Baeyer-Villiger oxidation |

This table outlines standard organic transformations that could be applied to a hypothetical (methylpentyl)cyclohexanone intermediate.

Structure-Reactivity Studies (Hypothetical):

By creating a library of these derivatives, researchers could systematically study how the nature and position of the functional group influence the molecule's properties. For example, the introduction of a polar hydroxyl or amino group would significantly alter the polarity and intermolecular interactions compared to the parent hydrocarbon.

Structure-activity relationship (SAR) studies on such compounds could be relevant in fields like materials science or medicinal chemistry. For example, in the development of new lubricants, the length and branching of the alkyl chain, as well as the presence of polar functional groups, can significantly impact viscosity and thermal stability. In a pharmaceutical context, the specific three-dimensional arrangement of functional groups on the cyclohexane ring could be critical for binding to a biological target.

Without specific experimental data on "Cyclohexane, methylpentyl-", the exploration of its derivatization remains in the realm of theoretical organic chemistry, drawing parallels from well-established reactions on similar aliphatic and alicyclic structures.

Reaction Mechanisms and Catalytic Transformations of Methylpentylcyclohexane Systems

Mechanistic Investigations of Cyclohexane (B81311) Ring Transformations

The transformation of the cyclohexane ring in derivatives like methylpentylcyclohexane proceeds through several key mechanistic pathways. These are dictated by the stereochemistry of the cyclohexane chair conformation and the nature of the reagents involved.

Elimination reactions in cyclohexyl systems are profoundly influenced by the rigid stereochemical demands of the chair conformation. The three primary mechanisms—E1, E2, and E1cB—exhibit distinct requirements and lead to different product distributions. dalalinstitute.comslideshare.net

The E2 (bimolecular elimination) mechanism is a concerted, one-step process where a base removes a proton while a leaving group departs simultaneously. dalalinstitute.com For this to occur efficiently in a cyclohexane ring, the proton and the leaving group must be in an anti-periplanar (180°) arrangement. chemistrysteps.comlibretexts.org This geometric constraint is only satisfied when both groups occupy axial positions, a configuration known as trans-diaxial. chemistrysteps.comiitk.ac.in This stereochemical requirement can override Zaitsev's rule; if the anti-periplanar proton is on a less substituted carbon, the less stable (Hofmann) alkene will be the major product. chemistrysteps.comlibretexts.orgiitk.ac.in The rate of E2 reactions is also affected by the stability of the required chair conformation; if bulky substituents must be forced into unfavorable axial positions to allow the reaction, the rate will be significantly slower. libretexts.orgmasterorganicchemistry.com

The E1 (unimolecular elimination) mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. libretexts.org A weak base then removes an adjacent proton to form the double bond. libretexts.org Unlike the E2 reaction, the E1 mechanism does not have a strict stereochemical requirement for an anti-periplanar arrangement. libretexts.org The reaction is governed by carbocation stability (tertiary > secondary > primary) and typically favors the formation of the most substituted, thermodynamically stable alkene (Zaitsev's product). chemistrysteps.comiitk.ac.in

The E1cB (unimolecular conjugate base elimination) mechanism also occurs in two steps but proceeds through a carbanion intermediate. dalalinstitute.comiitk.ac.in It is favored when the substrate has a particularly acidic proton (often adjacent to an electron-withdrawing group) and a poor leaving group. dalalinstitute.comiitk.ac.in The base first removes the acidic proton to form a stabilized carbanion, which then expels the leaving group in a second step. dalalinstitute.com

Table 1: Comparison of Elimination Mechanisms in Cyclohexyl Systems

| Feature | E2 Mechanism | E1 Mechanism | E1cB Mechanism |

|---|---|---|---|

| Kinetics | Second-order (Rate = k[Substrate][Base]) dalalinstitute.com | First-order (Rate = k[Substrate]) libretexts.org | Can be first or second-order |

| Mechanism | Concerted, one-step dalalinstitute.com | Stepwise, carbocation intermediate libretexts.org | Stepwise, carbanion intermediate dalalinstitute.comiitk.ac.in |

| Base Strength | Strong base required libretexts.org | Weak base is sufficient libretexts.org | Strong base required dalalinstitute.com |

| Leaving Group | Good leaving group favored | Good leaving group favored | Poor leaving group tolerated dalalinstitute.comiitk.ac.in |

| Stereochemistry | Requires anti-periplanar (trans-diaxial) geometry chemistrysteps.comlibretexts.org | No strict requirement libretexts.org | No strict requirement |

| Regioselectivity | Can be Zaitsev or Hofmann, depending on stereochemistry chemistrysteps.comiitk.ac.in | Zaitsev's rule predominates chemistrysteps.comiitk.ac.in | Favored by acidic protons |

The transformation of alkylated cyclohexanes often begins with the abstraction of a hydrogen atom, typically by a radical species, to form a cyclohexyl radical. researchgate.netacs.org The site of abstraction is dictated by the C-H bond dissociation energy, with tertiary hydrogens being the most easily removed, followed by secondary and then primary hydrogens. acs.org For a methylpentylcyclohexane, this means abstraction is most likely to occur at the tertiary carbon where the pentyl group is attached or at other tertiary carbons within the pentyl chain itself.

Following the initial hydrogen abstraction, the resulting radical can undergo several transformations:

Ring Opening: The cyclohexyl radical can undergo β-scission, a process where a C-C bond within the ring breaks, leading to an acyclic alkene radical. researchgate.net This is a key step in processes like catalytic cracking and combustion.

Isomerization: The initial radical can rearrange to a more stable isomer. researchgate.net Furthermore, under acidic conditions, cyclohexane derivatives can undergo skeletal isomerization. For instance, cyclohexane can isomerize to its more strained but entropically favored isomer, methylcyclopentane, over certain catalysts. semanticscholar.org

Dehydrogenation: The radical can lose another hydrogen atom to form a stable unsaturated or aromatic product. For example, methylcyclohexane (B89554) can undergo a series of hydrogen abstractions and dehydrogenations to form toluene. researchgate.netchempap.org

Studies on the hydrogenolysis of alkyl-cyclohexanes over iridium clusters show that the activation enthalpies for C-C bond cleavage depend on the degree of substitution. acs.orgberkeley.edu Cleavage of a more substituted C-C bond (e.g., ³C–ˣC) requires a higher activation enthalpy than cleavage of a less substituted bond (e.g., ²C–²C) because it involves breaking more C-H bonds and desorbing more hydrogen from the catalyst surface. acs.orgberkeley.edu

Table 2: Representative Reaction Pathways Following Hydrogen Abstraction in Alkyl-Cyclohexanes

| Pathway | Description | Key Intermediates | Typical Conditions |

|---|---|---|---|

| Ring Opening | Cleavage of a C-C bond in the cyclohexane ring to form an acyclic species. researchgate.net | Cyclohexyl radical, alkene radical | High temperature, pyrolysis, catalytic cracking |

| Isomerization | Rearrangement of the carbon skeleton. semanticscholar.org | Carbocation, radical | Acidic catalysts, high temperature |

| Dehydrogenation | Successive removal of hydrogen atoms to form unsaturated or aromatic compounds. chempap.org | Cyclohexyl radical, cyclohexene (B86901), cyclohexadiene | Metal catalysts (e.g., Pt, Pd), high temperature |

The oxidation of cyclohexane and its derivatives is a commercially significant process, primarily aimed at producing cyclohexanol (B46403) and cyclohexanone (B45756), collectively known as KA oil, which are precursors to nylon. rsc.orgresearchgate.net The liquid-phase oxidation typically proceeds via a free-radical autoxidation mechanism. ogarev-online.ru The process is initiated to form a cyclohexyl radical, which then reacts with oxygen to form a cyclohexylperoxy radical. This radical can abstract a hydrogen from another cyclohexane molecule to form cyclohexyl hydroperoxide, a key intermediate, and propagate the chain reaction. ogarev-online.ru The cyclohexyl hydroperoxide can then decompose, often with catalytic assistance, to yield the desired cyclohexanol and cyclohexanone. ogarev-online.ru

A major challenge in cyclohexane oxidation is preventing over-oxidation to byproducts like dicarboxylic acids. rsc.org Consequently, industrial processes are often run at low conversion rates (e.g., <10%) to maintain high selectivity. rsc.org Research has focused on developing advanced catalytic systems that can operate under milder conditions with higher efficiency. This includes using alternative oxidants like hydrogen peroxide, which is considered a "green" oxidant as its only byproduct is water. rsc.orgscispace.com

Table 3: Selected Catalytic Systems for the Oxidation of Cyclohexane

| Catalyst System | Oxidant | Temperature (°C) | Conversion (%) | Selectivity to KA Oil (%) | Reference |

|---|---|---|---|---|---|

| Mn-ZSM-5 | H₂O₂ | 70 | 30.66 | 97.41 | rsc.org |

| CoFe₂O₄ | O₂ | 145 | ~10 | 92.4 | researchgate.net |

| Ag/MCM-41 | O₂ | 155 | 10.7 | 83.4 | researchgate.net |

| Cu(II)-MOF | H₂O₂ | Room Temp. | 40 | ~99 | mdpi.com |

| Mn(II) complex on carbon | TBHP | 100 | ~25 | >90 | rsc.org |

Catalytic Systems for Methylpentylcyclohexane Conversions

The conversion of methylpentylcyclohexane and related cycloalkanes can be achieved using either heterogeneous or homogeneous (molecular) catalysts, each offering distinct advantages in terms of activity, selectivity, and process engineering.

Heterogeneous catalysts are materials in a different phase from the reactants, typically a solid catalyst in a liquid or gas-phase reaction. They are widely used in industrial processes due to their ease of separation and recovery. researchgate.net

For cycloalkane conversions, several classes of heterogeneous catalysts are prominent:

Supported Metals: Transition metals like platinum, palladium, and nickel supported on high-surface-area materials such as alumina (B75360) are effective for dehydrogenation and hydrogenation reactions. chempap.org Supported silver and gold catalysts have also been investigated for oxidation reactions. researchgate.netresearchgate.net

Metal Oxides: Simple and mixed metal oxides are used for various transformations. For example, copper on alumina can catalyze the dehydrogenation of methylcyclohexane to toluene, chempap.org while cobalt or manganese oxides are used for oxidation. researchgate.net

Zeolites and Molecular Sieves: These microporous aluminosilicates with well-defined pore structures and acidic sites are excellent catalysts for shape-selective reactions, cracking, and isomerization. nih.gov Transition metals, such as manganese, can be incorporated into the zeolite framework (e.g., Mn-ZSM-5) to create highly selective oxidation catalysts. rsc.org Supported polyoxometalates, such as those on MCM-41 silica, have also shown promise for H₂O₂-based oxidation. scispace.com

Table 4: Examples of Heterogeneous Catalysts in Cycloalkane Reactions

| Catalyst Type | Example | Target Reaction | Reference |

|---|---|---|---|

| Supported Metal | Pt/Al₂O₃ | Dehydrogenation | chempap.org |

| Metal Oxide | Cu/Al₂O₃ | Dehydrogenation | chempap.org |

| Zeolite | Mn-ZSM-5 | Oxidation | rsc.org |

| Supported Complex | Cs-CuPOM/MCM-41 | Oxidation | scispace.com |

| Acidic Solid | Silica-embedded triflate | Isomerization | semanticscholar.org |

Molecular (or homogeneous) catalysis involves soluble catalysts that often exhibit very high activity and selectivity under mild conditions. researchgate.net The performance of a molecular catalyst is critically dependent on the design of the organic ligand coordinated to the metal center. snnu.edu.cn By systematically modifying the steric and electronic properties of the ligand, chemists can fine-tune the catalyst's behavior to favor a specific reaction pathway or product isomer. acs.orgrsc.org

Key areas where ligand design has impacted cycloalkane transformations include:

Selective Oxidation: Non-heme iron complexes with specific tetradentate carboxamido ligands have been designed to mimic enzymes, achieving highly selective hydroxylation of C-H bonds in alkanes. rsc.org Similarly, manganese complexes with triazaphosphaadamantane-functionalized terpyridine ligands have been developed as effective catalysts for the microwave-assisted oxidation of cyclohexane. rsc.orgscilit.com

C-H Activation/Functionalization: Rhodium(III) complexes bearing cyclopentadienyl (B1206354) (Cp) ligands are powerful catalysts for C-H activation. Research has shown that changing the steric bulk of the Cp ligand (e.g., from the standard Cp* to a bulkier di-tert-butyl cyclopentadienyl, Cpᵗ) can completely switch the regioselectivity of subsequent reactions, allowing for the synthesis of different constitutional isomers from the same starting materials. rsc.org

This ability to control reactivity through rational ligand design is a cornerstone of modern catalysis, enabling the development of highly specialized transformations that would be difficult to achieve with traditional heterogeneous systems. snnu.edu.cn

Bifunctional Catalysis in Hydrocarbon Upgrading

Bifunctional catalysis is a cornerstone in the upgrading of hydrocarbon feedstocks, including naphthenic compounds like methylpentylcyclohexane. These catalysts possess two distinct types of active sites—typically metal sites and acid sites—that work in concert to facilitate a sequence of reactions. nih.gov This dual functionality is crucial for converting saturated cyclic hydrocarbons into more valuable products, such as high-octane gasoline components or lighter alkanes.

In the context of upgrading methylpentylcyclohexane, the process generally follows a well-established reaction pathway. The metal function, often a noble metal like platinum (Pt) or a transition metal like nickel (Ni), catalyzes dehydrogenation of the cyclohexane ring to form an olefinic intermediate. nih.govacs.org This unsaturated intermediate then migrates to an acidic site on the catalyst support (e.g., a zeolite or alumina), where it undergoes skeletal isomerization or cracking. nih.govrsc.org The resulting rearranged or fragmented carbocation is then transported back to a metal site for hydrogenation, yielding a stable, saturated product. nih.gov

Table 1: Bifunctional Catalyst Systems in Naphthene Hydroconversion

| Catalyst System | Metal Function | Acid Function (Support) | Key Transformation | Primary Products | Reference |

|---|---|---|---|---|---|

| Pt/Zeolite Y | Platinum (Pt) | Zeolite Y | Isomerization, Ring Contraction, Cracking | Iso-alkanes, Dimethylcyclopentane | nih.govresearchgate.net |

| Ni/Zeolite | Nickel (Ni) | Zeolite | Dehydrogenation, Isomerization | High-quality hydrocarbons | rsc.org |

| Pt/Alumina | Platinum (Pt) | Alumina | Hydrocracking | High-quality diesel fuel | nih.gov |

| Fe/TiO2 | Iron (Fe) | Titanium Dioxide (TiO2) | Deoxygenation, Bond Breaking | C8-C16 Hydrocarbons | cetjournal.it |

Reaction Kinetics and Selectivity in Methylpentylcyclohexane Chemistry

Factors Influencing Reaction Rates and Product Distribution

The rate and outcome of chemical reactions involving methylpentylcyclohexane are governed by several key factors. These include temperature, reactant concentration, the physical state of the reactants, and the presence of a catalyst. opentextbc.camonash.edulibretexts.org In catalytic upgrading processes, temperature and the nature of the catalyst are particularly influential.

An increase in temperature generally increases the reaction rate by providing molecules with sufficient kinetic energy to overcome the activation energy barrier. opentextbc.ca In the hydroconversion of methylcyclohexane, varying the temperature has a significant impact on the product distribution. researchgate.net Higher temperatures tend to favor cracking reactions, leading to the formation of lighter hydrocarbons, while lower temperatures may favor isomerization.

The presence and type of catalyst are paramount. A catalyst accelerates a reaction by providing an alternative pathway with a lower activation energy. monash.edukhanacademy.org For methylpentylcyclohexane, switching from a purely acidic catalyst to a bifunctional one fundamentally alters the reaction mechanism. The introduction of a metal function (like platinum) significantly modifies the isomer and cracking product distributions, highlighting the shift from a monometallic to a bifunctional pathway. researchgate.net The concentration of reactants and the available surface area of the catalyst are also critical; higher concentrations and surface areas lead to more frequent molecular collisions and thus a higher reaction rate. monash.edulibretexts.org

Table 2: Factors Affecting Reaction Rates in Methylpentylcyclohexane Chemistry

| Factor | Effect on Reaction Rate | Impact on Product Distribution (in Hydroconversion) | Reference |

|---|---|---|---|

| Temperature | Increases rate as temperature rises | Higher temperatures favor cracking; lower temperatures favor isomerization | researchgate.netopentextbc.camonash.edu |

| Catalyst | Increases rate by lowering activation energy | Bifunctional catalysts promote isomerization and controlled cracking over extensive fragmentation | researchgate.netkhanacademy.org |

| Reactant Concentration | Increases rate as concentration rises | Can influence the relative rates of competing reaction pathways | opentextbc.camonash.edu |

| Catalyst Surface Area | Increases rate with greater surface area | Affects the accessibility of active sites, influencing overall conversion | opentextbc.calibretexts.org |

Stereoselectivity of Fragmentation Processes in Cyclohexane Derivatives

Fragmentation reactions of cyclohexane derivatives like methylpentylcyclohexane are often highly dependent on the three-dimensional arrangement of atoms, a property known as stereoselectivity. The conformation of the cyclohexane ring and the spatial orientation of its substituents dictate the feasibility and outcome of these reactions. spcmc.ac.in

A key principle governing these processes is the stereoelectronic effect, which requires a specific anti-periplanar alignment of orbitals for a concerted reaction to occur. spcmc.ac.in For a fragmentation reaction in a cyclohexane system, this often means that the bond being broken, an adjacent bond, and the leaving group must all lie in the same plane with a dihedral angle of approximately 180°. spcmc.ac.in In chair conformations, this corresponds to an anti-diaxial arrangement of the participating groups. For instance, the fragmentation of certain 1,4-disubstituted cyclohexane derivatives proceeds readily when the leaving group and the fragmenting bond are both in axial positions, allowing for a concerted electronic shift. spcmc.ac.in

The stereochemistry of the substituents, whether they are in axial or equatorial positions, therefore controls the reaction pathway. spcmc.ac.in A cis-isomer, which can readily adopt a conformation suitable for fragmentation, may react much faster and give different products than its trans-isomer counterpart, which cannot achieve the required stereoelectronic alignment without a high-energy conformational change. spcmc.ac.in While specific studies on methylpentylcyclohexane fragmentation are not detailed in the provided sources, these fundamental principles of stereocontrol in cyclohexane systems are directly applicable. The conformational preference of the bulky methylpentyl group would significantly influence which, if any, fragmentation pathways are stereoelectronically accessible.

Table 3: Stereochemical Control in Cyclohexane Fragmentation

| Stereochemical Arrangement | Requirement for Concerted Fragmentation | Reactivity | Typical Outcome | Reference |

|---|---|---|---|---|

| Cis-Isomer (e.g., 1-axial, 4-equatorial substituent) | Can often achieve the necessary anti-periplanar alignment through ring flip. | Potentially high | Concerted fragmentation | spcmc.ac.in |

| Trans-Isomer (e.g., 1,4-diequatorial substituents) | Required anti-diaxial conformation is energetically unfavorable. | Low (or proceeds through a different mechanism) | Solvolysis or elimination products instead of fragmentation | spcmc.ac.in |

| Anti-periplanar alignment | Participating bonds and orbitals must be in the same plane (180° dihedral angle). | Essential for a concerted mechanism | Efficient bond cleavage and formation | spcmc.ac.in |

Stereochemical and Conformational Analysis in Methylpentylcyclohexane Chemistry

Conformations of Substituted Cyclohexane (B81311) Rings

Cyclohexane and its derivatives are not planar molecules; they adopt a puckered three-dimensional structure to minimize strain. alevelchemistry.co.uklibretexts.org The most stable of these is the chair conformation, which effectively eliminates both angle strain and torsional strain by maintaining tetrahedral bond angles and staggering adjacent carbon-hydrogen bonds. alevelchemistry.co.ukfiveable.meuobabylon.edu.iq

Axial-Equatorial Preferences of Alkyl Substituents on Cyclohexane Rings

In the chair conformation, the twelve hydrogen atoms (or substituents) are not equivalent and occupy two distinct types of positions: axial and equatorial. libretexts.orglibretexts.org Axial bonds are parallel to the principal axis of the ring, pointing up or down, while equatorial bonds point out from the "equator" of the ring. alevelchemistry.co.uklibretexts.org

When a cyclohexane ring bears an alkyl substituent, such as a methyl or pentyl group, the substituent can occupy either an axial or an equatorial position. The preference for one position over the other is determined by steric strain. libretexts.org An axial substituent experiences steric repulsion with the other two axial substituents on the same side of the ring, an unfavorable interaction known as a 1,3-diaxial interaction. libretexts.orgnumberanalytics.com In contrast, an equatorial substituent is positioned away from other groups, minimizing steric hindrance. numberanalytics.com

Consequently, the conformer with the substituent in the equatorial position is generally more stable and lower in energy. libretexts.orgmasterorganicchemistry.com For methylcyclohexane (B89554), the equatorial conformer is favored by approximately 1.74 kcal/mol (7.3 kJ/mol) over the axial conformer, resulting in about 95% of the molecules existing in the equatorial conformation at room temperature. masterorganicchemistry.comwikipedia.orgstereoelectronics.org Larger alkyl groups, such as a pentyl group, will have an even stronger preference for the equatorial position due to greater steric bulk.

Table 1: A-Values (Conformational Free Energy Differences) for Alkyl Substituents

| Substituent | A-Value (kcal/mol) |

| -CH₃ (Methyl) | 1.74 |

| -CH₂CH₃ (Ethyl) | 1.75 |

| -CH(CH₃)₂ (Isopropyl) | 2.15 |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 |

| This table illustrates the energy cost of placing a substituent in the axial position. A higher A-value indicates a stronger preference for the equatorial position. |

Ring Flip Dynamics and Conformational Isomerism in Cyclohexane Systems

At room temperature, cyclohexane rings are not static; they undergo a rapid conformational change known as a "ring flip" or "chair-chair interconversion". wikipedia.orgfiveable.me During this process, a chair conformation converts into another chair conformation of equivalent energy. fiveable.mescribd.com A crucial consequence of the ring flip is that all axial bonds become equatorial, and all equatorial bonds become axial. libretexts.orgmasterorganicchemistry.comscribd.com

For a monosubstituted cyclohexane like methylcyclohexane, the ring flip interconverts the two non-equivalent chair conformers: one with the methyl group axial and one with it equatorial. masterorganicchemistry.com Although these conformers are in rapid equilibrium, the one with the bulky group in the equatorial position is more stable and thus predominates. libretexts.orgfiveable.me The energy barrier for this interconversion is low enough (around 10 kcal/mol) to allow for rapid flipping at ambient temperatures. masterorganicchemistry.com This dynamic process is fundamental to understanding the average conformation and reactivity of substituted cyclohexanes. fiveable.mefiveable.me

Stereoisomerism in Methylpentylcyclohexane Derivatives

Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. wikipedia.orglongdom.org In disubstituted cycloalkanes like methylpentylcyclohexane, several forms of stereoisomerism are possible. libretexts.orgmsu.edu

Cis-Trans Isomerism and its Determination in Disubstituted Cycloalkanes

When a cyclohexane ring has two substituents, they can be located on the same side of the ring's plane (cis) or on opposite sides (trans). wikipedia.orglibretexts.orglibretexts.org This is a form of diastereomerism known as cis-trans isomerism or geometric isomerism. longdom.orglibretexts.org These isomers are distinct compounds with different physical properties and cannot be interconverted by a simple ring flip. longdom.orglibretexts.org

The determination of cis or trans configuration can be achieved using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants between protons on the substituted carbons can provide information about their relative stereochemistry. In chair conformations, the coupling constant between two adjacent axial protons (J_aa) is typically large, while the coupling between an axial and an equatorial proton (J_ae) or two equatorial protons (J_ee) is smaller. This difference allows for the assignment of the relative positions of the substituents.

For example, in a 1,2-disubstituted cyclohexane:

Trans-isomer : Can exist as a diequatorial conformer or a diaxial conformer. The diequatorial form is significantly more stable.

Cis-isomer : Exists as an axial-equatorial conformer.

The relative stability will depend on the specific substitution pattern (1,2-, 1,3-, or 1,4-) and the size of the methyl and pentyl groups. In all cases, the conformer that places the larger pentyl group in the equatorial position will be strongly favored.

Table 2: Possible Isomers of Methylpentylcyclohexane

| Isomer Type | Positional Isomers | Stereoisomers |

| Constitutional | 1-methyl-1-pentylcyclohexane | N/A |

| 1-methyl-2-pentylcyclohexane | cis/trans | |

| 1-methyl-3-pentylcyclohexane | cis/trans | |

| 1-methyl-4-pentylcyclohexane | cis/trans | |

| This table outlines the constitutional and key stereoisomeric possibilities for methylpentylcyclohexane. |

Enantiomeric Recognition of Chiral Cyclohexane Derivatives

Chirality arises when a molecule is non-superimposable on its mirror image. bohrium.com Disubstituted cyclohexanes, including isomers of methylpentylcyclohexane (e.g., cis- and trans-1-methyl-2-pentylcyclohexane, and cis- and trans-1-methyl-3-pentylcyclohexane), can be chiral and exist as a pair of enantiomers.

Enantiomeric recognition is the process by which a chiral entity (a "selector") interacts differently with the two enantiomers of a chiral compound (an "analyte"). mdpi.com This principle is the basis for the separation of enantiomers and the determination of enantiomeric excess. polyu.edu.hk Techniques for chiral recognition often involve the use of chiral selectors, such as chiral stationary phases in chromatography or chiral solvating agents in NMR spectroscopy. polyu.edu.hknih.gov For instance, chiral porphyrin-based hosts have been used for the enantioselective recognition of chiral cyclohexane derivatives. mdpi.com The formation of transient diastereomeric complexes between the chiral selector and the individual enantiomers allows for their differentiation. mdpi.com Fluorescent chemosensors based on chiral cyclohexane frameworks have also been developed for the enantiomeric discrimination of molecules like amino acids. researchgate.net

Influence of Stereochemistry on Molecular Reactivity

The stereochemical arrangement of substituents on a cyclohexane ring has a profound impact on the molecule's reactivity. numberanalytics.comspcmc.ac.in This is due to both steric effects and stereoelectronic effects, where the spatial orientation of orbitals influences the reaction pathway. spcmc.ac.in

The accessibility of a reacting group is heavily dependent on whether it is in an axial or equatorial position. numberanalytics.com Axial groups are generally more sterically hindered than equatorial groups, which can affect reaction rates. numberanalytics.comspcmc.ac.in

A classic example is the E2 elimination reaction, which has a strict stereochemical requirement for the leaving group and the adjacent proton to be in an anti-periplanar (diaxial) arrangement. libretexts.org In a substituted cyclohexane, this means that for an E2 reaction to occur, both the leaving group and a beta-hydrogen must occupy axial positions simultaneously.

For a cis-isomer where one group is axial and one is equatorial, if the leaving group is axial, the reaction can proceed readily if there is an adjacent axial hydrogen. libretexts.org

For a trans-isomer where both groups are diequatorial (the more stable conformation), a ring flip to the much less stable diaxial conformation is required for the E2 reaction to occur. This high-energy requirement can significantly slow down the reaction rate or favor alternative reaction pathways. libretexts.org

Similarly, in nucleophilic substitution reactions (S_N2), the backside attack by the nucleophile is more hindered for an axial leaving group than for an equatorial one, influencing the reaction kinetics. The stereochemistry also governs molecular rearrangements, such as pinacol-type rearrangements, where the migratory aptitude of a group depends on its anti-periplanar relationship to the leaving group. spcmc.ac.in Studies on the degradation of cis- and trans-1,2-cyclohexanecarboxylic acid amides have shown that the cis isomer degrades more readily, a difference attributed to the greater conformational rigidity of the cis isomer compared to the more dynamic trans isomer. nih.gov This highlights how ring dynamics, dictated by stereochemistry, can control reactivity. nih.gov

Experimental Methods for Stereochemical Elucidation of Cyclohexane Derivatives

The determination of the three-dimensional arrangement of atoms in cyclohexane derivatives, including various isomers of methylpentylcyclohexane, relies on a suite of powerful analytical techniques. These experimental methods provide crucial data on the configuration and conformational preferences of substituents, which are fundamental to understanding the molecule's chemical and physical properties. The primary techniques employed for stereochemical elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chiral chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most versatile and widely used methods for determining the structure and stereochemistry of organic compounds in solution. magritek.comleibniz-fmp.de For cyclohexane derivatives, NMR provides detailed insights into the chair conformation, the axial or equatorial orientation of substituents, and the dynamics of ring inversion.

Proton (¹H) NMR: The chemical shift, coupling constants (J-values), and signal bandwidths of protons on the cyclohexane ring are highly sensitive to their stereochemical environment. nih.gov

Chemical Shift: Axial and equatorial protons have different chemical shifts. Typically, axial protons are more shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts.

Coupling Constants: The magnitude of the coupling constant between adjacent protons depends on the dihedral angle between them, as described by the Karplus equation. wikipedia.org Large trans-diaxial couplings (J_ax,ax ≈ 10–13 Hz) are characteristic of protons in a 1,2-trans-diaxial arrangement, whereas smaller couplings are observed for axial-equatorial (J_ax,eq ≈ 2–5 Hz) and equatorial-equatorial (J_eq,eq ≈ 2–5 Hz) interactions.

Signal Bandwidth: In rapidly equilibrating systems, the ratio of axial to equatorial conformers can be determined by examining the bandwidth of a multiplet. nih.gov The observed bandwidth is a weighted average of the bandwidths for the individual conformers.

Carbon-¹³ (¹³C) NMR: Low-temperature ¹³C NMR spectroscopy is instrumental in determining the thermodynamic parameters for conformational equilibria. masterorganicchemistry.commasterorganicchemistry.com By cooling the sample, the rate of chair-chair interconversion can be slowed sufficiently to observe separate signals for the axial and equatorial conformers. bhu.ac.in The relative areas of these signals allow for the calculation of the equilibrium constant (K) and the free energy difference (A-value), which quantifies the steric bulk of a substituent.

2D NMR Techniques: Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are used to determine spatial proximity between protons. mdpi.com For cyclohexane derivatives, NOESY spectra can reveal correlations between protons that are on the same side of the ring, such as those in a 1,3-diaxial relationship, providing definitive proof of their relative stereochemistry. mdpi.com

Chiral Derivatizing and Solvating Agents: To distinguish between enantiomers, which are indistinguishable in a standard NMR spectrum, chiral derivatizing agents (CDAs) or chiral solvating agents can be used. wikipedia.orgntu.edu.sg A CDA, such as Mosher's acid, reacts with the enantiomers to form diastereomers, which have distinct NMR spectra. wikipedia.org Chiral lanthanide shift reagents can also be used to induce separation in the chemical shifts of enantiomers. wikipedia.org

Table 1: Illustrative ¹H NMR Data for Conformational Analysis of a Substituted Cyclohexane

| Proton Type | Typical Chemical Shift (ppm) | Characteristic Coupling Constants (Hz) |

| Axial | Lower field (more shielded) | J (ax, ax) ≈ 10-13 |

| Equatorial | Higher field (less shielded) | J (ax, eq) ≈ 2-5 |

| J (eq, eq) ≈ 2-5 |

This table presents generalized data to illustrate the principles of NMR in conformational analysis of cyclohexane derivatives.

X-ray Crystallography

X-ray crystallography provides unambiguous, high-resolution structural information by determining the precise arrangement of atoms in a single crystal. mdpi.com This solid-state technique is the gold standard for confirming the absolute configuration and preferred conformation of stereoisomers.

For cyclohexane derivatives, a successful X-ray diffraction analysis can definitively establish:

The chair, boat, or twist-boat conformation of the cyclohexane ring in the solid state.

The axial or equatorial positions of all substituents on the ring. nih.govresearchgate.net

The relative stereochemistry (cis/trans) between multiple substituents.

The absolute configuration of a chiral molecule if a heavy atom is present or by using specific crystallographic techniques. nih.gov

While X-ray crystallography provides a static picture of the molecule in the crystalline lattice, this information is invaluable. rsc.org For instance, it has been used to demonstrate that even bulky groups can be forced into an axial position due to other molecular interactions. nih.govresearchgate.net The resulting data, including bond lengths, bond angles, and torsion angles, serves as a benchmark for comparison with computational models and data from solution-state studies like NMR. rsc.org

Table 2: Example of Data Obtained from X-ray Crystallographic Analysis of a Cyclohexane Derivative

| Parameter | Description | Example Value |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths and angles of the unit cell. | a, b, c (Å); α, β, γ (°) |

| Conformation | The observed 3D shape of the molecule. | Chair |

| Substituent Position | The orientation of a specific group. | 4-substituent in axial position |

This table illustrates the type of definitive structural parameters that can be obtained from an X-ray diffraction experiment on a suitable crystal of a cyclohexane derivative. mdpi.com

Chiral Chromatography

Chiral chromatography is a powerful separation technique used to resolve enantiomers from a racemic mixture, a crucial step in stereochemical analysis. rsc.org This method can also be used to separate diastereomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each stereoisomer. ntu.edu.sg Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used.

Chiral Gas Chromatography (GC): Chiral GC is particularly effective for separating volatile, unfunctionalized hydrocarbons like isomers of methylpentylcyclohexane. researchgate.net Modified cyclodextrins are commonly used as chiral stationary phases. researchgate.net The differential interaction between the enantiomers and the chiral selector within the GC column leads to different retention times, allowing for their separation and quantification. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile technique for separating a wide range of chiral compounds. nih.govcore.ac.uk The stationary phase consists of a chiral selector chemically bonded or coated onto a solid support like silica. ntu.edu.sgcore.ac.uk Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are among the most popular and effective for resolving a broad spectrum of racemates. core.ac.uk The separation of stereoisomers allows for the collection of enantiomerically pure samples, which can then be further analyzed by other methods (like NMR or polarimetry) to determine their absolute configuration.

Table 3: Illustrative Data from Chiral Separation of Cyclohexane Isomers

| Technique | Chiral Stationary Phase (CSP) | Isomers Separated | Observation |

| Chiral GC | Modified β-cyclodextrin | Enantiomers of a chiral hydrocarbon | Baseline separation with distinct retention times |

| Chiral HPLC | Amylose-based (e.g., Chiralpak® AD) | Diastereomers and Enantiomers | Different elution times allowing for resolution |

This table provides a generalized representation of how chiral chromatography techniques are applied to separate stereoisomers of cyclohexane derivatives, based on findings for related compounds. researchgate.netcore.ac.uk

Computational Approaches in Methylpentylcyclohexane Research

Molecular Dynamics Simulations for Conformational and Solvation Studies

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules, including conformational changes and interactions with solvents. nih.govmdpi.com By simulating the motion of atoms and molecules over time, MD provides a detailed picture of the conformational landscape and solvation properties of compounds like methylpentylcyclohexane. mdpi.com

MD simulations have been successfully used to perform conformational analysis of cyclohexane (B81311) and its substituted derivatives. nih.gov These simulations can reveal different types of interconversions, such as chair-to-chair and twist-boat-to-chair, and the distribution of conformations can be correlated with energy-derived Boltzmann distributions. nih.gov Enhanced sampling techniques, such as replica-exchange MD (REMD) and metadynamics, can be employed to more efficiently explore the conformational space, which is particularly useful for complex and flexible molecules. mdpi.combiorxiv.org

The solvation process and the behavior of molecules in different solvents can also be investigated using MD simulations. chemrxiv.org By explicitly including solvent molecules in the simulation, it is possible to study how the solvent affects the conformational preferences and dynamics of the solute. chemrxiv.org This is crucial for understanding the behavior of methylpentylcyclohexane in various environments.

Theoretical Prediction of Reaction Pathways and Transition States

Computational chemistry plays a vital role in predicting the feasibility of chemical reactions by mapping out potential reaction pathways and identifying the associated transition states. rsc.orgchemrxiv.org Quantum chemical calculations can estimate the energies of reactants, products, and transition states, allowing for the determination of activation barriers and reaction kinetics. rsc.org

Approaches combining chemical theory and heuristics can rapidly search for plausible reaction paths in a fully automated manner. rsc.org These methods can extract a minimal reaction network from a complex chemical space, which is then subjected to quantum chemical calculations to identify the most favorable reaction pathway. rsc.org For complex organic reactions, heuristically-aided quantum chemistry (HAQC) can be used to model reaction mechanisms by combining empirical rules with quantum chemical structure optimizations. chemrxiv.org This approach has been successful in predicting feasible pathways for a diverse range of organic reactions. chemrxiv.org

Furthermore, computational studies can provide insights into the thermodynamics and kinetics of specific reaction steps, such as proton transfers, which can explain variations in reaction yields with different substrates. cam.ac.uk

Computational Studies on Molecular Interactions and Recognition

Understanding how molecules interact with each other is fundamental to many areas of chemistry and biology. Computational methods are instrumental in studying these molecular interactions and recognition processes. mdpi.com

In silico studies can be used to explore the binding affinity of a molecule with a target protein through molecular docking. researchgate.netnih.gov For instance, the interaction of compounds identified in plant extracts, including a methylpentylcyclohexane derivative, with proteins has been investigated to assess their potential biological activity. researchgate.netnih.gov These studies can reveal strong interactions and predict the binding mode of the ligand. researchgate.net

Furthermore, computational analysis can shed light on supramolecular assembly, where intermolecular forces like dipole-dipole interactions and hydrogen bonding dictate the arrangement of molecules in the solid state. researchgate.net The study of these interactions is crucial for the design of new materials with specific properties. researchgate.net Multi-scale in silico approaches can also be employed to analyze the structural-functional traits of large biomolecules and their interactions with ligands, providing insights into co-receptor functions and the formation of protein complexes. frontiersin.org

Environmental Biotransformation and Degradation Pathways of Methylpentylcyclohexane

Microbial Degradation of Cycloalkanes and Alkylated Cyclohexanes

The microbial degradation of cycloalkanes, including alkylated derivatives like methylpentylcyclohexane, is a critical process in the natural attenuation of petroleum contamination. frontiersin.orgnih.gov The structural stability of the cyclohexane (B81311) ring presents a challenge for microbial enzymes, making these compounds generally more resistant to degradation than their linear alkane counterparts. frontiersin.org However, a diverse range of microorganisms has evolved specialized enzymatic machinery to break down these cyclic hydrocarbons under both oxygen-rich and oxygen-depleted conditions.

Aerobic Biodegradation Mechanisms and Involved Microorganisms

In the presence of oxygen, the primary mechanism for the microbial degradation of cycloalkanes is initiated by monooxygenase enzymes. frontiersin.orgwalshmedicalmedia.com These enzymes introduce an oxygen atom into the cyclohexane ring, typically forming a cyclohexanol (B46403) derivative. frontiersin.orgwalshmedicalmedia.com This initial hydroxylation is a crucial activation step that makes the stable ring structure more susceptible to further enzymatic attack. Following this, dehydrogenases can oxidize the alcohol to a cyclohexanone (B45756). walshmedicalmedia.com

A key step in the aerobic pathway is the subsequent ring cleavage, which is often facilitated by a cyclohexanone monooxygenase. walshmedicalmedia.com This enzyme inserts an oxygen atom into the ring, forming a lactone (a cyclic ester) such as ε-caprolactone. frontiersin.orgwalshmedicalmedia.com The lactone is then hydrolyzed, opening the ring and producing a linear, more readily metabolizable aliphatic compound, which can be further broken down into carbon dioxide and water. researchgate.net For n-alkylcyclohexanes, an alternative aerobic pathway involves the oxidation of the terminal methyl group of the alkyl side-chain to a carboxylic group, followed by β-oxidation, similar to the degradation of n-alkanes. researchgate.net

A variety of microorganisms are capable of aerobically degrading cycloalkanes. These include bacteria from the genera Pseudomonas, Acinetobacter, and Rhodococcus, as well as certain fungi. walshmedicalmedia.commdpi.com For instance, studies have identified Colwellia and Roseovarius as key players in the degradation of methylcyclohexane (B89554) in cold marine environments. nih.gov Some fungal species, such as Fusarium oxysporum, have also demonstrated the ability to completely degrade cyclohexane. mdpi.com Often, a consortium of different microbial species works together, where one group performs the initial oxidation and another mineralizes the resulting aliphatic derivatives. researchgate.net

Table 1: Key Microbial Genera Involved in Aerobic Degradation of Cycloalkanes

| Microbial Genus | Type | Reference |

| Pseudomonas | Bacterium | walshmedicalmedia.comresearchgate.net |

| Acinetobacter | Bacterium | walshmedicalmedia.com |

| Rhodococcus | Bacterium | researchgate.net |

| Colwellia | Bacterium | nih.gov |

| Roseovarius | Bacterium | nih.gov |

| Fusarium | Fungus | mdpi.com |

Anaerobic Biodegradation Pathways, Including Fumarate (B1241708) Addition, and Key Degraders

Under anaerobic conditions, where oxygen is absent, microorganisms employ different strategies to activate and degrade cycloalkanes. The most well-documented mechanism is the addition of the cycloalkane to fumarate, a common cellular metabolite. frontiersin.orgnih.govfrontiersin.org This reaction, catalyzed by a glycyl radical enzyme called alkylsuccinate synthase (or a similar enzyme for cyclic alkanes), results in the formation of a cycloalkylsuccinate derivative. nih.govcdnsciencepub.com This initial activation step is analogous to the anaerobic degradation of n-alkanes. frontiersin.orgnih.gov

Following the initial fumarate addition, the resulting cycloalkylsuccinate undergoes further transformation. This can involve a carbon-skeleton rearrangement and decarboxylation to yield a fatty acid that can then enter the β-oxidation pathway for complete breakdown. cdnsciencepub.comresearchgate.net For cyclohexane, metabolites such as cyclohexylsuccinate, 3-cyclohexylpropionate, and cyclohexanecarboxylate (B1212342) have been identified, providing evidence for this degradation pathway. frontiersin.orgnih.gov

Key degraders in anaerobic environments include sulfate-reducing bacteria, nitrate-reducing bacteria, and methanogenic consortia. nih.govcdnsciencepub.comclu-in.org For example, enrichment cultures from hydrocarbon-contaminated marine sediments have revealed that bacteria belonging to the Desulfosarcina-Desulfococcus cluster of the Deltaproteobacteria are capable of degrading cyclohexane coupled to sulfate (B86663) reduction. nih.gov Other important anaerobic degraders include species from the genera Geobacter and members of the Clostridia class. nih.govoup.com

Identification of Biodegradation Intermediates and Metabolites

The identification of specific intermediates and metabolites is crucial for elucidating the biodegradation pathways of methylpentylcyclohexane and other alkylated cyclohexanes. Under aerobic conditions, the degradation of the cyclohexane ring typically proceeds through the formation of cyclic alcohols and ketones. walshmedicalmedia.com For instance, the degradation of cyclohexane yields cyclohexanol and then cyclohexanone. frontiersin.orgwalshmedicalmedia.com The subsequent ring-opening step leads to the formation of a lactone, like ε-caprolactone, which is then hydrolyzed to an open-chain carboxylic acid such as adipate. frontiersin.orgwalshmedicalmedia.com When the alkyl side chain is the site of initial attack, a series of fatty acids with a cyclohexane ring at the end are produced through β-oxidation. researchgate.net

In anaerobic degradation, the primary identified metabolite resulting from the initial activation step is a cycloalkylsuccinate, formed through the addition of the cycloalkane to fumarate. frontiersin.orgnih.gov For cyclohexane, cyclohexylsuccinate has been directly detected in culture extracts. frontiersin.orgnih.gov Further downstream metabolites that have been identified include 3-cyclohexylpropionate and cyclohexanecarboxylate, which are intermediates in the subsequent breakdown of the initial adduct. frontiersin.orgnih.gov In the case of methylcyclohexane degradation, the corresponding fumarate addition metabolite has also been tentatively identified. frontiersin.org

Table 2: Identified Biodegradation Intermediates of Cyclohexanes

| Degradation Condition | Parent Compound | Key Intermediates/Metabolites | Reference |

| Aerobic | Cyclohexane | Cyclohexanol, Cyclohexanone, ε-Caprolactone, Adipate | frontiersin.orgwalshmedicalmedia.com |

| Aerobic | Dodecylcyclohexane | Cyclohexaneacetic acid | researchgate.net |

| Anaerobic | Cyclohexane | Cyclohexylsuccinate, 3-Cyclohexylpropionate, Cyclohexanecarboxylate | frontiersin.orgnih.govresearchgate.net |

| Anaerobic | Methylcyclohexane | Methylcyclohexane-d14 fumarate addition metabolite (tentatively identified) | frontiersin.org |

Environmental Persistence Considerations for Alkylcyclohexanes

Alkylcyclohexanes are generally considered to be more resistant to biodegradation than n-alkanes, leading to their increased persistence in the environment. frontiersin.orgnrt.org This recalcitrance is attributed to the higher chemical stability of the cyclic structure compared to linear chains. frontiersin.org The rate of degradation is influenced by several factors, including the length and branching of the alkyl side chain, environmental conditions, and the specific microbial communities present.

Studies have shown a general trend in the ease of biodegradation among saturated hydrocarbons, with n-alkanes being the most readily degraded, followed by methylalkanes and alkylcyclopentanes/alkylcyclohexanes, and finally the more complex cyclic and acyclic isoprenoids. nrt.orgnih.gov This means that after a petroleum spill, as the more easily degradable compounds are removed, the relative concentration of alkylcyclohexanes in the remaining mixture can increase.

Under aerobic conditions, the degradation of alkylcyclohexanes can be relatively rapid once initiated. nih.gov However, in anaerobic environments, the degradation process is typically slower. nih.gov Long-term studies of oil spills have shown that under anaerobic conditions, there can be a preferential loss of higher-molecular-weight alkylcyclohexane homologs, leading to an apparent increase in the concentration of the lower-molecular-weight homologs. usgs.govusgs.gov This is in contrast to aerobic degradation, where the loss of lower-molecular-weight compounds is often more pronounced. usgs.govresearchgate.net Abiotic factors such as photolysis (degradation by light) and hydrolysis (reaction with water) can also contribute to the transformation of these compounds, although biodegradation is the primary removal mechanism. up.pt

Bioremediation Potential Related to Methylpentylcyclohexane Contamination

The natural ability of microorganisms to degrade alkylcyclohexanes forms the basis for bioremediation strategies aimed at cleaning up sites contaminated with petroleum products containing compounds like methylpentylcyclohexane. frontiertechhub.org Bioremediation offers a potentially cost-effective and environmentally friendly alternative to traditional physical and chemical cleanup methods. frontiertechhub.orgenviro.wiki

Two main bioremediation approaches are biostimulation and bioaugmentation. frontiertechhub.orgBiostimulation involves the addition of nutrients, such as nitrogen and phosphorus, or electron acceptors like oxygen, to stimulate the growth and activity of the indigenous hydrocarbon-degrading microbial populations already present at a contaminated site. frontiertechhub.orgenviro.wikiresearchgate.net This approach has been shown to enhance the degradation of high-molecular-weight hydrocarbons in contaminated soils. researchgate.net

Bioaugmentation , on the other hand, involves the introduction of specific, highly efficient hydrocarbon-degrading microorganisms or microbial consortia to a contaminated environment to supplement the existing microbial community and accelerate the degradation process. frontiertechhub.orgenviro.wiki This can be particularly useful in situations where the native microbial population lacks the necessary degradative capabilities or is present in low numbers. Fungi, such as species of Trichoderma, have also been investigated for their potential in bioaugmentation strategies for hydrocarbon-contaminated soils. dntb.gov.ua The selection of the most effective bioremediation strategy depends on the specific characteristics of the contaminated site, including the type and concentration of contaminants, the indigenous microbial community, and the prevailing environmental conditions. enviro.wiki

Advanced Analytical Techniques for Methylpentylcyclohexane Characterization

Mass Spectrometry-Based Methods for Structural Elucidation

Mass spectrometry is a cornerstone for determining the molecular weight and teasing apart the structural features of methylpentylcyclohexane isomers. currenta.denih.gov This powerful analytical tool ionizes molecules and then separates them based on their mass-to-charge ratio, providing a fingerprint of the compound and its fragments. neu.edu.tr

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that is particularly well-suited for the analysis of complex mixtures containing volatile and semi-volatile compounds like methylpentylcyclohexane. filab.frthermofisher.com In this method, the gas chromatograph first separates the individual components of a mixture based on their different boiling points and interactions with the stationary phase of the column. thermofisher.com Each separated component then enters the mass spectrometer, where it is ionized and detected. thermofisher.com

This separation is crucial when dealing with isomers of methylpentylcyclohexane, which can be difficult to distinguish by mass spectrometry alone. The retention time from the GC, combined with the mass spectrum, allows for the confident identification and quantification of each isomer present in a sample. filab.fr For instance, the analysis of different methylpentylcyclohexane isomers, such as (3-methylpentyl)cyclohexane (B13954521) and (4-methylpentyl)cyclohexane, would yield distinct retention times, enabling their individual characterization even when present in the same mixture. nih.govnih.gov

High-Resolution Mass Spectrometry for Elemental Composition and Isomeric Differentiation

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, often to four decimal places or better. currenta.de This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. currenta.de For methylpentylcyclohexane, with a chemical formula of C12H24, HRMS can distinguish it from other compounds that may have the same nominal mass but different elemental formulas. nih.gov

While standard mass spectrometry may not easily differentiate between isomers, HRMS can sometimes provide clues for isomeric differentiation. The high resolving power of these instruments allows for the separation of ions with very similar mass-to-charge ratios, which can be beneficial in complex sample matrices. currenta.de Furthermore, coupling HRMS with techniques that induce specific fragmentation patterns can aid in distinguishing between isomers based on the unique fragments they produce. nih.gov

Ionization Techniques and Fragmentation Patterns in Methylpentylcyclohexane Analysis

The choice of ionization technique is critical in mass spectrometry as it can significantly influence the resulting mass spectrum. scioninstruments.comacdlabs.com For the analysis of hydrocarbons like methylpentylcyclohexane, Electron Ionization (EI) is a commonly employed "hard" ionization technique. scioninstruments.comshimadzu.combitesizebio.com In EI, high-energy electrons bombard the sample molecules, leading to the formation of a molecular ion (M+) and extensive fragmentation. shimadzu.combitesizebio.com The resulting fragmentation pattern is highly reproducible and acts as a molecular fingerprint, which can be compared to spectral libraries for compound identification. shimadzu.com